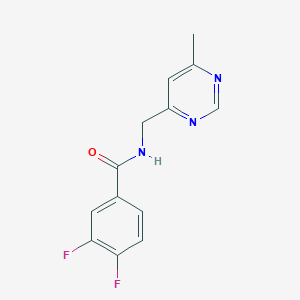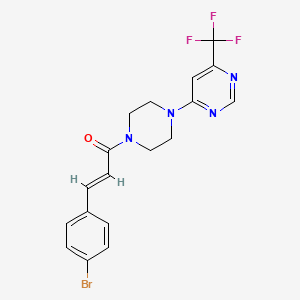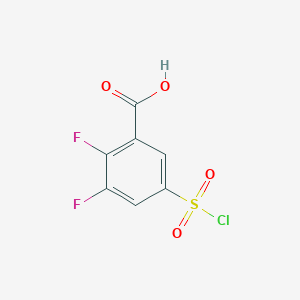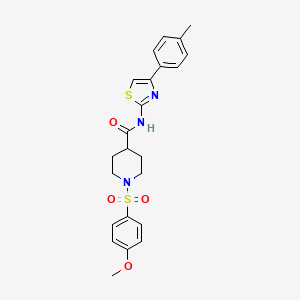![molecular formula C11H11NOS B2459267 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol CAS No. 244152-82-7](/img/structure/B2459267.png)
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol, also known as MPTM, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. This molecule belongs to the thiazole family, which is known for its diverse biological activities. MPTM has shown promising results in various studies, making it a potential candidate for further investigation.
作用機序
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol exerts its biological activities through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also activates certain signaling pathways that are involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes in animal models of oxidative stress.
実験室実験の利点と制限
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol is also stable under various conditions, making it suitable for various experiments. However, [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has certain limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol. One potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of cancer and to elucidate its mechanism of action. Another potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for inflammation and oxidative stress. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of inflammation and oxidative stress and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol and to develop new derivatives with improved properties.
合成法
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol can be synthesized using a simple and efficient method. The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide followed by the oxidation of the resulting thiosemicarbazone with hydrogen peroxide. The final product is obtained by treating the resulting thiazole derivative with sodium borohydride in methanol.
科学的研究の応用
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBYVWZYHAONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

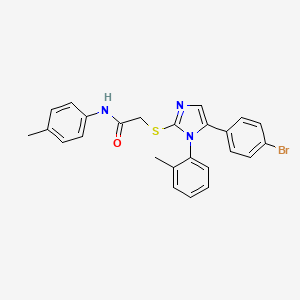
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
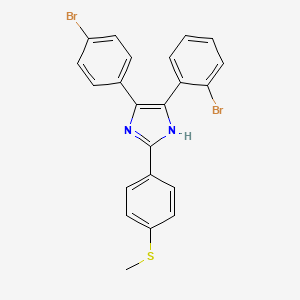
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
